Ceftiofur

Overview

Description

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987, and now used in veterinary medicine . It is marketed by pharmaceutical company Zoetis as Excenel . It is resistant to hydrolysis by beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to this compound have been reported .

Synthesis Analysis

The amorphous form of this compound Sodium salts such as sodium salt and amine salt and ester forms of this cephalosporin antibiotic are somewhat unstable chemically and are difficult to purify and are less desirable to work with in manufacturing pharmaceutical formulations containing them . The amorphous salts are difficult solids to isolate in pure form and handle in pharmaceutical manufacturing plants .

Molecular Structure Analysis

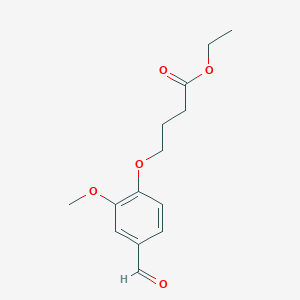

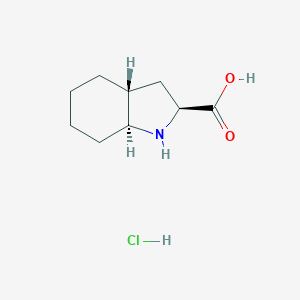

The molecular formula of this compound is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The structure of this compound was confirmed using various analytical techniques like vacuum assisted PXRD, DSC & TGA, DVS (Dynamic Vapor Sorption) and Hot Stage Microscopy (HSM) .

Chemical Reactions Analysis

This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The solubility of this compound sodium is 40 mg/mL in DMSO .

Scientific Research Applications

Ceftiofur in Veterinary Medicine

This compound Use in Food Animals this compound is a prominent member of the cephalosporin class of antibacterials, particularly significant for its application in veterinary medicine. Specifically, its use is primarily approved for treating respiratory diseases in swine, ruminants, and horses, foot rot, and metritis infections in cattle, as well as early mortality infections in chicks and turkey poults. The review emphasizes the extensive approvals this compound has received worldwide due to its broad spectrum of activity, its metabolism, and its relatively rapid degradation, ensuring minimal environmental persistence (Hornish & Kotarski, 2002).

This compound for Bovine Foot Rot Research has demonstrated this compound's effectiveness in treating bovine foot rot in both beef and dairy cattle. Studies have compared the efficacy of different dosages of this compound against placebo and other antibiotics, highlighting its comparable efficacy with other treatments like oxytetracycline, coupled with excellent injection-site tolerance and minimal withdrawal requirements (Kausche & Robb, 2003).

This compound in Comparative Effectiveness Research

This compound for Interdigital Necrobacillosis in Cattle In a comparative evaluation of antimicrobial agents for treating interdigital necrobacillosis in cattle, this compound sodium showcased superior clinical response compared to other antimicrobials. The study underscored this compound's pharmacodynamic and pharmacokinetic advantages, positioning it as a highly effective treatment for this condition (Torehanov et al., 2021).

This compound for Metritis in Dairy Cows this compound has been a focal point in treating bovine metritis, an acute systemic illness in dairy cows. A meta-analysis underlined this compound's effectiveness in reducing metritis prevalence post-treatment. However, the research also calls for more high-quality studies to comprehensively evaluate its benefits and compare it with other antibiotic or nonantibiotic treatment options (Haimerl et al., 2017).

Systematic Approach to Antibiotic Treatment of Metritis Further supporting this compound's application, a systematic review acknowledged its frequent use and clinical improvements in treating acute puerperal metritis (APM) in cows. The review also highlighted the need for prudent antibiotic use and encouraged more research focusing on bacterial resistance, self-cure rates, and prudent drug use, noting that these aspects were often under-reported or not adequately addressed in the studies reviewed (Haimerl & Heuwieser, 2014).

Pharmacokinetics in Diseased Animals this compound's pharmacokinetics were also evaluated in pigs vaccinated against, challenged with, or both vaccinated and challenged with PRRSv. The study found that PRRSv infection altered the pharmacokinetics of this compound, but vaccination with a modified live virus preserved the pharmacokinetics in pigs subsequently challenged with the virus. This highlights the importance of considering the health status of animals when determining antimicrobial treatment regimens (Sparks, 2015).

Mechanism of Action

Target of Action

Ceftiofur, a third-generation cephalosporin antibiotic, primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan , an essential component of the bacterial cell wall .

Mode of Action

This compound binds to and inactivates PBPs, which are involved in the final stages of bacterial cell wall assembly and remodeling during growth and division . The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, a crucial step in cell wall biosynthesis . This disruption weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various animals. For instance, in pigs, it was found that after intramuscular administration, the drug concentration above 0.15 μg/mL lasted for 120 hours . The elimination half-life (T 1/2ke), mean residence time (MRT), and bioavailability were increased by 1.73, 1.62, and 2.16 times compared to Excenel . These properties suggest that this compound has good systemic exposure and bioavailability.

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to lyse and die . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature are key environmental factors affecting antibiotic removal during composting . Additionally, the administration of this compound can induce temporary changes in the microbiome due to colonization by environmental taxa . Therefore, the environment plays a significant role in the action and efficacy of this compound.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ceftiofur plays a significant role in biochemical reactions. It is resistant to the antibiotic resistance enzyme beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to this compound have been reported . The metabolite desfurolythis compound also has antibiotic activity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to modulate both humoral and cell-mediated post-vaccinal immune responses . In another study, it was found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a beta-lactam antibiotic. It binds to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall. These proteins play an essential role in the final stages of assembling the cell wall and reshaping it during division and growth. Inhibiting the function of PBPs prevents the cross-linkage of peptidoglycan chains, which are crucial for bacterial cell wall rigidity and strength .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, a study found that antibiotic-treated cattle had an increased abundance of specific taxa and genes encoding extended-spectrum β-lactamases (ESBLs) production that persisted for 9 weeks . Another study found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that after one dose of 2.5 mg/kg this compound, plasma concentrations remained above the MIC 50 threshold (0.5 μg/mL) for almost 1.5 days in both male and female dogs .

Transport and Distribution

This compound is widely distributed into the extravascular tissues

Subcellular Localization

As an antibiotic, this compound is expected to localize primarily in the periplasmic space of bacteria where it can bind to penicillin-binding proteins and exert its antibacterial effects .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftiofur involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Ceftiofur via a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium borohydride", "Methyl isobutyl ketone", "Hydrochloric acid", "Tetrahydrofuran", "Sodium bicarbonate", "Sodium nitrite", "Acetic acid", "Sodium azide", "Hydrogen peroxide", "Sodium methoxide", "Methanol" ], "Reaction": [ "7-ACA is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form the intermediate chloroacetyl-7-ACA.", "Chloroacetyl-7-ACA is reduced with sodium borohydride in methyl isobutyl ketone to form the intermediate 7-(2-aminoethyl)-3-hydroxymethyl-3-cephem-4-carboxylic acid (CAHM).", "CAHM is reacted with hydrochloric acid to form the intermediate 7-(2-aminoethyl)-3-chloromethyl-3-cephem-4-carboxylic acid (CCM).", "CCM is reacted with sodium bicarbonate and sodium nitrite to form the intermediate 7-(2-aminoethyl)-3-formylmethyl-3-cephem-4-carboxylic acid (CFM).", "CFM is reacted with acetic acid and sodium azide to form the intermediate 7-(2-aminoethyl)-3-[(2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl)amino]methyl-3-cephem-4-carboxylic acid (CTM).", "CTM is oxidized with hydrogen peroxide to form the intermediate 7-(2-aminoethyl)-3-[(2-(2-amino-1,3-thiazol-4-yl)-2-nitrovinyl)amino]methyl-3-cephem-4-carboxylic acid (CNV).", "CNV is reacted with sodium methoxide and methanol to form Ceftiofur." ] } | |

CAS RN |

80370-57-6 |

Molecular Formula |

C19H17N5O7S3 |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/t12-,16-/m1/s1 |

InChI Key |

ZBHXIWJRIFEVQY-MLGOLLRUSA-N |

Isomeric SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O |

Other CAS RN |

80370-57-6 |

Related CAS |

104010-37-9 (hydrochloride salt) |

solubility |

In water, 23 mg/L at 25 °C (est) |

synonyms |

[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb |

vapor_pressure |

5.9X10-20 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

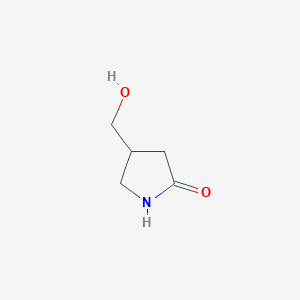

![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)

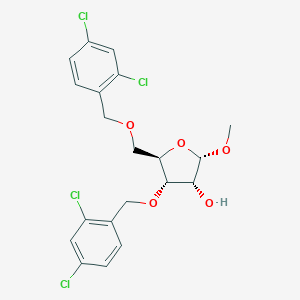

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

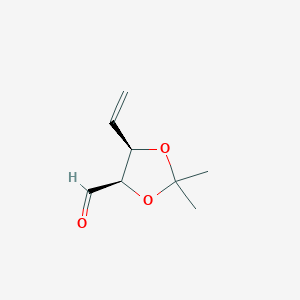

![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)